molecular formula C20H28N2O2 B5126733 Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B5126733
M. Wt: 328.4 g/mol
InChI Key: VGOUETQRBKNMCS-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of bicyclic compounds It features a bicyclo[221]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[2.2.1]heptane core through a Diels-Alder reaction, followed by functionalization to introduce the piperazine and ethoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or other functional groups into alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone
  • Bicyclo[2.2.1]hept-2-yl[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • Bicyclo[2.2.1]hept-2-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

Bicyclo[2.2.1]hept-2-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-24-19-6-4-3-5-18(19)21-9-11-22(12-10-21)20(23)17-14-15-7-8-16(17)13-15/h3-6,15-17H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUETQRBKNMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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